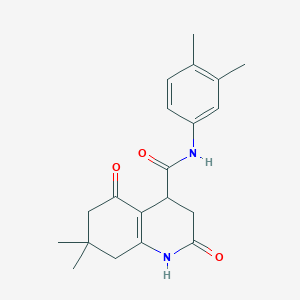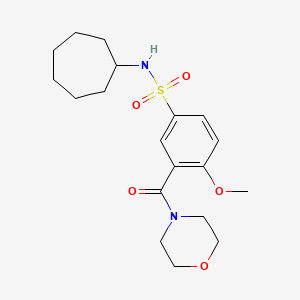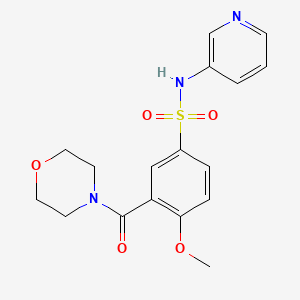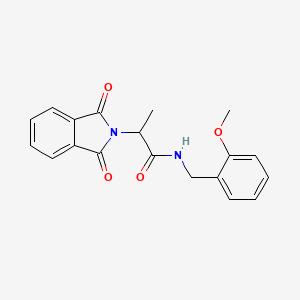![molecular formula C20H21FN2O2 B4424174 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FPEP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPEP is a member of the pyrrolidinecarboxamide family of compounds and has been shown to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to interact with the GABA-A receptor, which is responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating the activity of the GABA-A receptor, this compound is able to increase the inhibitory activity of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antiepileptic properties. This compound has also been shown to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent and selective activity. This compound has been shown to exhibit high selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to further explore its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory and pain-related disorders. Another potential direction is to investigate its potential applications in the treatment of anxiety disorders, as well as its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Applications De Recherche Scientifique
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been shown to exhibit anticonvulsant and antiepileptic properties, making it a potential candidate for the treatment of epilepsy.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-4-2-3-5-18(14)22-20(25)16-12-19(24)23(13-16)11-10-15-6-8-17(21)9-7-15/h2-9,16H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIDQJGDUDVSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)

![4-{[4-(5-oxo-3-pyrrolidinyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4424125.png)



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)

![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
